1-trifluoromethanesulfonylpiperidin-4-ol
Description
1-Trifluoromethanesulfonylpiperidin-4-ol is a piperidine derivative featuring a trifluoromethanesulfonyl (CF₃SO₂) group at the 1-position and a hydroxyl group at the 4-position of the piperidine ring. This compound is synthesized via sulfonation reactions, typically using trifluoromethanesulfonic anhydride under controlled conditions . The CF₃SO₂ group imparts strong electron-withdrawing properties, enhancing stability and influencing reactivity in medicinal chemistry applications.
Properties
CAS No. |
1156133-41-3 |
|---|---|
Molecular Formula |
C6H10F3NO3S |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-trifluoromethanesulfonylpiperidin-4-ol typically involves the introduction of the trifluoromethanesulfonyl group to a piperidine derivative. One common method is the reaction of piperidin-4-ol with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-trifluoromethanesulfonylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The trifluoromethanesulfonyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups to the piperidine ring .
Scientific Research Applications
1-trifluoromethanesulfonylpiperidin-4-ol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of 1-trifluoromethanesulfonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The trifluoromethanesulfonyl group distinguishes 1-trifluoromethanesulfonylpiperidin-4-ol from analogues with alternative sulfonyl or alkyl substituents. Key comparisons include:
Key Observations :
Advantages of CF₃SO₂ Group :
- Higher stability under acidic/basic conditions due to strong electron withdrawal.
- Enhanced resistance to metabolic degradation compared to CH₃SO₂ .
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